5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine moiety, and a chlorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: This compound shares a similar morpholinopropyl moiety and has been studied for its anticonvulsant properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another compound with a heterocyclic ring structure and potential biological activity.
Uniqueness
5-(2-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C18H22ClN3O2S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(3-morpholin-4-ylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H22ClN3O2S/c1-13-21-16(17(25-13)14-5-2-3-6-15(14)19)18(23)20-7-4-8-22-9-11-24-12-10-22/h2-3,5-6H,4,7-12H2,1H3,(H,20,23) |
InChI Key |
KXSJUXFOXMULCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
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